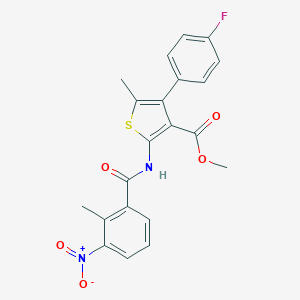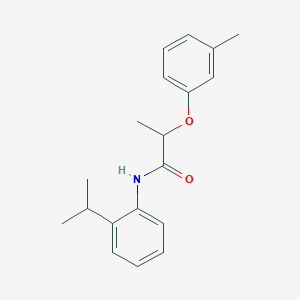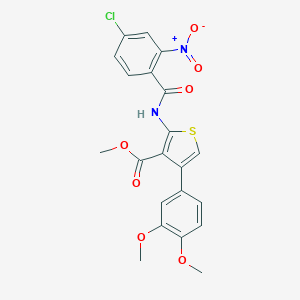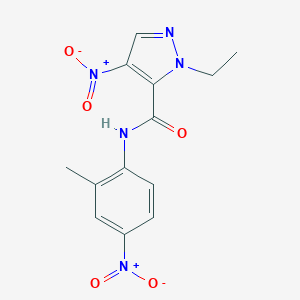![molecular formula C18H18ClN7OS B450808 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B450808.png)
2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a pyridinylmethylidene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
The synthesis of 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting appropriate precursors under specific conditions to form the triazole ring.
Introduction of the chlorophenyl group: This step involves the reaction of the triazole intermediate with a chlorophenyl amine derivative.
Formation of the sulfanyl linkage: The intermediate compound is then reacted with a thiol derivative to introduce the sulfanyl group.
Condensation with pyridinylmethylidene: The final step involves the condensation of the intermediate with a pyridinylmethylidene derivative to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new derivatives.
Aplicaciones Científicas De Investigación
2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mecanismo De Acción
The mechanism of action of 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. The presence of the triazole ring and chlorophenyl group may contribute to its ability to interact with biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide can be compared with other similar compounds, such as:
2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide: This compound lacks the pyridinylmethylidene moiety, which may result in different chemical and biological properties.
2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-benzylidene]acetohydrazide:
The unique combination of functional groups in 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research.
Propiedades
Fórmula molecular |
C18H18ClN7OS |
|---|---|
Peso molecular |
415.9g/mol |
Nombre IUPAC |
2-[[5-[(3-chloroanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C18H18ClN7OS/c1-26-16(11-21-15-4-2-3-14(19)9-15)23-25-18(26)28-12-17(27)24-22-10-13-5-7-20-8-6-13/h2-10,21H,11-12H2,1H3,(H,24,27)/b22-10+ |
Clave InChI |
LSAIQBQYTLVTDU-LSHDLFTRSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NN=CC2=CC=NC=C2)CNC3=CC(=CC=C3)Cl |
SMILES isomérico |
CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=NC=C2)CNC3=CC(=CC=C3)Cl |
SMILES canónico |
CN1C(=NN=C1SCC(=O)NN=CC2=CC=NC=C2)CNC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 3-methyl-5-{[(4-nitrophenoxy)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B450725.png)
![N-(3,4-dichlorophenyl)-2-[(3-methylthien-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B450726.png)
![N-[1-(4-ethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B450729.png)




![N-(2-fluorophenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B450741.png)
![3-({[3-(Ethoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B450743.png)
![2-(4-chlorophenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B450744.png)
![N'-{3-[(4-ethylphenoxy)methyl]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B450745.png)
![2-(4-chlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B450746.png)
![N-(3,5-dimethylphenyl)-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B450748.png)

